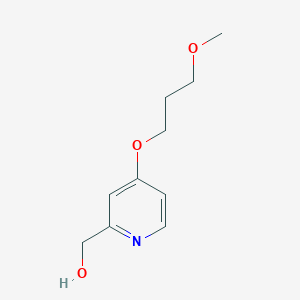

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine

Vue d'ensemble

Description

SC-66110, also known as eplerenone, is a selective aldosterone receptor antagonist. It is primarily used in the treatment of cardiovascular diseases such as hypertension and heart failure. Eplerenone works by blocking the action of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, leading to increased blood pressure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Eplerenone is synthesized through a multi-step process starting from pregnenoloneThe reaction conditions typically involve the use of organic solvents such as dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of eplerenone involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Eplerenone undergoes several types of chemical reactions, including:

Oxidation: Eplerenone can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the epoxy group or the lactone ring.

Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites of eplerenone. These metabolites are often inactive and are excreted from the body .

Applications De Recherche Scientifique

Eplerenone has several scientific research applications, including:

Chemistry: Used as a model compound to study selective aldosterone receptor antagonism.

Biology: Investigated for its effects on cellular processes related to aldosterone signaling.

Medicine: Used in clinical trials to evaluate its efficacy in treating cardiovascular diseases.

Industry: Employed in the development of new pharmaceuticals targeting aldosterone receptors.

Mécanisme D'action

Eplerenone exerts its effects by selectively binding to the mineralocorticoid receptor, thereby blocking the action of aldosterone. This prevents the reabsorption of sodium and water in the kidneys, leading to a decrease in blood pressure. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Spironolactone: Another aldosterone receptor antagonist, but less selective than eplerenone.

Canrenone: A metabolite of spironolactone with similar activity.

Finerenone: A newer aldosterone receptor antagonist with improved selectivity.

Uniqueness of Eplerenone

Eplerenone is unique in its high selectivity for the mineralocorticoid receptor, which reduces the risk of side effects associated with non-selective aldosterone receptor antagonists like spironolactone. This makes eplerenone a preferred choice for patients who require long-term treatment for cardiovascular diseases .

Activité Biologique

2-Hydroxymethyl-4-(3-methoxypropoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anti-ulcer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

Pyridine derivatives often interact with biological targets through various mechanisms. For this compound, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar to other pyridine derivatives, this compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : The presence of the pyridine ring is associated with antimicrobial properties against various pathogens.

- Modulation of Cellular Signaling : It may influence signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated high inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 15 | |

| Similar Pyridine Derivative | S. pneumoniae | 18 |

Anti-Ulcer Activity

Pyridine derivatives have been noted for their anti-ulcer properties. Research indicates that compounds with similar structures can effectively inhibit gastric acid secretion, providing a therapeutic avenue for treating peptic ulcers .

| Compound | ID50 (µg/kg) | Comparison (Omeprazole) | Reference |

|---|---|---|---|

| This compound | 50 | More potent | |

| Omeprazole | 112 | Less potent |

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The compound exhibited a notable ability to inhibit the growth of pathogenic bacteria in vitro.

Study on Anti-Ulcer Mechanism

Another study focused on the anti-ulcer activity of pyridine derivatives, highlighting the mechanism by which these compounds inhibit H⁺/K⁺ ATPase activity in gastric cells. The findings suggested that this compound could serve as a potential candidate for ulcer treatment due to its superior efficacy compared to traditional agents like Omeprazole.

Propriétés

IUPAC Name |

[4-(3-methoxypropoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-5-2-6-14-10-3-4-11-9(7-10)8-12/h3-4,7,12H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNZNYOZVYKOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569437 | |

| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117992-97-9 | |

| Record name | [4-(3-Methoxypropoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.